For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Chemical Properties and Structure of Bortezomib-d8
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of Bortezomib-d8. The information is intended for researchers, scientists, and professionals involved in drug development and analysis.
Core Chemical Properties
Bortezomib-d8 is the deuterated analog of Bortezomib, a potent and reversible proteasome inhibitor.[1][2] The strategic incorporation of eight deuterium atoms makes it an ideal internal standard for mass spectrometry-based quantification of Bortezomib in biological matrices.[3]
Quantitative Data Summary
The key chemical and physical properties of Bortezomib-d8 are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₇D₈BN₄O₄ | [3][4][5][6] |
| Molecular Weight | 392.29 g/mol | [3][4][5][6] |
| Unlabeled CAS Number | 179324-69-7 | [4][7][8] |
| Purity | ≥98% | [4] |
| Isotopic Purity | 96% | [4] |
| Physical State | Solid | [3] |
| Appearance | White solid | [7] |
| Solubility | Soluble in chloroform, dimethyl sulfoxide, ethanol, and methanol. | [7] |
| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C. | [7] |
Chemical Structure and Nomenclature
Bortezomib-d8 is a dipeptidyl boronic acid derivative.[9] Its structure is identical to that of Bortezomib, with the exception of the isotopic labeling. The deuterium atoms are primarily located on the phenyl ring and adjacent carbons.[3] This substitution minimally affects the compound's chemical reactivity and biological activity but provides a distinct mass shift for mass spectrometric analysis.[3]
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IUPAC Name: [(1R)-3-methyl-1-[[2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid[3]
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Synonyms: Velcade-D8, [(1R)-3-Methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronic Acid-D8[4][5][8]
Experimental Protocols
Bortezomib-d8 is predominantly used as an internal standard in pharmacokinetic and bioanalytical studies for the quantification of Bortezomib.[3]
Bioanalytical Method using LC-MS/MS
A common application of Bortezomib-d8 is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to determine the concentration of Bortezomib in biological samples.
Objective: To accurately quantify Bortezomib concentrations in plasma or tissue homogenates.
Methodology:
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Sample Preparation:
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Biological samples (e.g., plasma, tissue homogenates) are thawed.
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Proteins are precipitated from the matrix, often using a cold organic solvent like acetonitrile or methanol.
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A known concentration of Bortezomib-d8 (internal standard) is added to all samples, calibrators, and quality controls.[3]
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Extraction:
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The samples undergo solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.[3]
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LC-MS/MS Analysis:
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The extracted samples are injected into an LC-MS/MS system.
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Chromatographic separation is achieved on a suitable column (e.g., C18).
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The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.
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Specific precursor-to-product ion transitions are monitored for both Bortezomib and Bortezomib-d8.[3]
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Quantification:
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The peak area ratio of Bortezomib to Bortezomib-d8 is calculated.
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A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.
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The concentration of Bortezomib in the unknown samples is determined from the calibration curve.
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Visualizing Workflows and Pathways
Experimental Workflow for Bioanalysis
The following diagram illustrates the typical workflow for the quantification of Bortezomib using Bortezomib-d8 as an internal standard.
Caption: Bioanalytical workflow for Bortezomib quantification.
Bortezomib's Mechanism of Action: Signaling Pathway
Bortezomib exerts its therapeutic effect by inhibiting the ubiquitin-proteasome pathway, which has significant downstream effects on cellular signaling, including the NF-κB pathway.[9][10]
Caption: Bortezomib's inhibition of the proteasome and NF-κB pathway.
References
- 1. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Bortezomib-D8 (Major) () for sale [vulcanchem.com]
- 4. scbt.com [scbt.com]
- 5. vivanls.com [vivanls.com]
- 6. Bortezomib-D8 (Major) | CAS | LGC Standards [lgcstandards.com]
- 7. Bortezomib | 179324-69-7 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Bortezomib? [synapse.patsnap.com]
